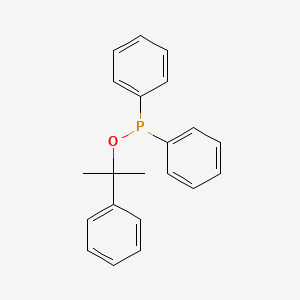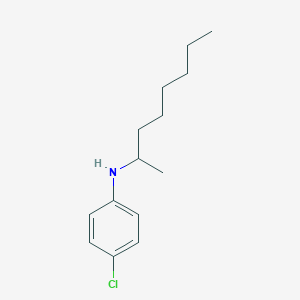
4-Chloro-N-(octan-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(octan-2-yl)aniline is an organic compound with the molecular formula C14H22ClN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a chlorine atom, and the nitrogen atom is substituted with an octan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(octan-2-yl)aniline typically involves the reaction of 4-chloroaniline with an appropriate alkylating agent. One common method is the alkylation of 4-chloroaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(octan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-(octan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(octan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(tert-pentyl)aniline: Another derivative of aniline with a different alkyl group.
4-Chloro-N-(octyl)aniline: Similar structure but with a different alkyl chain length .
Uniqueness
4-Chloro-N-(octan-2-yl)aniline is unique due to its specific alkyl group, which can influence its chemical reactivity and biological activity. The presence of the octan-2-yl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
646026-89-3 |
|---|---|
Fórmula molecular |
C14H22ClN |
Peso molecular |
239.78 g/mol |
Nombre IUPAC |
4-chloro-N-octan-2-ylaniline |
InChI |
InChI=1S/C14H22ClN/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7H2,1-2H3 |
Clave InChI |
QDWYZBCYMXHCOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


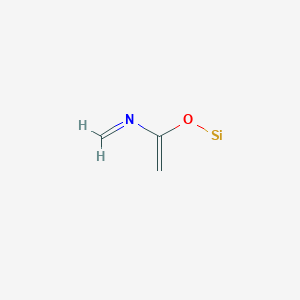
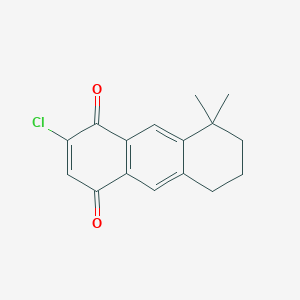
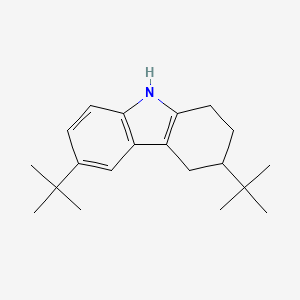
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
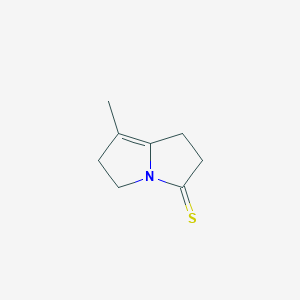
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
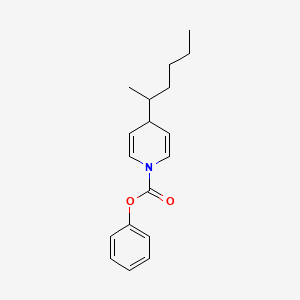
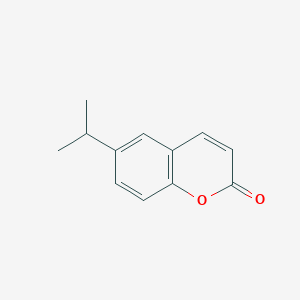
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
